N-(3-bromophenyl)-2-sulfanylacetamide
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Overview
Description
“N-(3-bromophenyl)-2-sulfanylacetamide” is a compound that contains a bromophenyl group, a sulfanyl group, and an acetamide group. The bromophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached. The sulfanyl group (-SH) is similar to a hydroxyl group (-OH) but with a sulfur atom instead of oxygen. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride to form the acetamide group, followed by the introduction of the sulfanyl group through a suitable sulfur-containing reagent. The bromophenyl group could be introduced through a bromination reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bromophenyl group would likely be in a planar arrangement due to the nature of the phenyl ring, while the sulfanyl and acetamide groups could adopt various conformations depending on the specific conditions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced via a nucleophilic aromatic substitution reaction. The sulfanyl group could be oxidized to form a sulfonyl group. The acetamide group could undergo hydrolysis to form an acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-bromophenyl)-2-sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-2-1-3-7(4-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRVRGOLLDGYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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